2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide follows established International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives. The official IUPAC name for this compound is [(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate, which provides complete stereochemical information and functional group identification. This nomenclature system clearly delineates the stereochemical configuration at each carbon center within the pyranose ring structure, ensuring unambiguous chemical identification.
The compound is systematically registered under Chemical Abstracts Service number 52443-07-9, providing a unique numerical identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this compound as 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide, emphasizing the carbohydrate backbone and functional group modifications. The β-anomeric configuration specifically indicates the spatial arrangement of the cyanide group relative to the ring oxygen, representing the thermodynamically favored anomer under typical synthetic conditions.
The systematic naming convention accounts for the presence of four acetyl protective groups attached to hydroxyl positions 2, 3, 4, and 6 of the galactopyranose ring structure. These acetyl groups serve as protecting groups in synthetic applications, temporarily masking the hydroxyl functionalities while allowing selective chemical transformations at the anomeric position. The cyanide functional group replaces the typical hydroxyl group at the C-1 position, fundamentally altering the chemical reactivity and biological properties of the parent galactose molecule.
Additional synonyms documented in chemical databases include various representations that emphasize different aspects of the molecular structure. The diversity of naming conventions reflects the compound's significance across multiple research domains, from carbohydrate chemistry to materials science applications. Understanding these various nomenclature systems facilitates accurate communication and literature searches across different scientific disciplines.
Molecular Formula and Weight Analysis
The molecular formula of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide is C₁₅H₁₉NO₉, indicating a complex organic molecule containing fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and nine oxygen atoms. This composition reflects the substantial molecular complexity arising from the combination of the galactopyranose backbone with multiple acetyl protecting groups and the cyanide functional group. The molecular weight calculation yields 357.31 grams per mole, positioning this compound within the medium molecular weight range typical of protected monosaccharide derivatives.
The carbon framework consists of six carbons from the galactopyranose ring, eight carbons contributed by the four acetyl groups, and one carbon from the cyanide functionality. This carbon distribution demonstrates the significant contribution of the protective groups to the overall molecular mass, with acetyl groups comprising approximately 53% of the total carbon content. The oxygen atom distribution includes four oxygen atoms from acetyl carbonyl groups, four oxygen atoms from acetyl ester linkages, and one oxygen atom within the pyranose ring structure.
| Molecular Component | Formula Contribution | Mass Contribution (g/mol) | Percentage of Total Mass |
|---|---|---|---|
| Galactopyranose Core | C₆H₁₁O₆ | 179.15 | 50.2% |
| Acetyl Groups (4×) | C₈H₁₂O₄ | 172.18 | 48.2% |
| Cyanide Group | CN | 26.02 | 7.3% |
| Total | C₁₅H₁₉NO₉ | 357.31 | 100% |
The nitrogen content, exclusively derived from the cyanide group, represents approximately 3.9% of the total molecular weight. This relatively small contribution nonetheless significantly influences the compound's chemical reactivity and potential applications. The cyanide functionality introduces nucleophilic character and provides opportunities for further chemical derivatization through various organic transformations.
Computational analysis using established molecular modeling approaches confirms the molecular weight calculations and provides insights into electronic distribution throughout the molecule. The presence of multiple electronegative oxygen atoms creates significant dipole moments, influencing the compound's solubility characteristics and intermolecular interactions. These electronic properties play crucial roles in determining crystallization behavior and solid-state packing arrangements.
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction analysis provides fundamental insights into the solid-state structure and molecular packing of acetylated carbohydrate derivatives similar to 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide. Crystallographic studies of related tetra-acetylated galactopyranose compounds reveal characteristic monoclinic crystal systems with specific space group symmetries that accommodate the bulky acetyl substituents. These investigations demonstrate the importance of intermolecular hydrogen bonding and van der Waals interactions in determining crystal packing arrangements.
Detailed crystallographic analysis of analogous compounds shows typical unit cell parameters with dimensions reflecting the extended molecular conformations adopted by multiply acetylated carbohydrates. The crystal structure typically exhibits ordered arrangements where acetyl groups adopt specific orientations to minimize steric hindrance while maximizing favorable intermolecular contacts. X-ray diffraction patterns reveal well-defined diffraction spots indicating high crystalline order and structural regularity.
| Crystallographic Parameter | Typical Range for Tetra-acetylated Carbohydrates | Reference Compound Values |
|---|---|---|
| Space Group | P2₁, P2₁/c | P2₁ |
| a-axis (Å) | 12-16 | 14.6499(14) |
| b-axis (Å) | 8-12 | 10.0096(10) |
| c-axis (Å) | 14-18 | 15.4029(15) |
| β angle (°) | 105-115 | 113.573(2) |
| Z (molecules/unit cell) | 2-4 | 2 |
Standard X-ray diffraction powder patterns for carbohydrate derivatives demonstrate characteristic peak positions and intensities that enable structural identification and phase analysis. The computational prediction of diffraction patterns from known crystal structures provides valuable reference data for material characterization and quality control applications. These calculated patterns incorporate both peak height and integrated intensities, offering comprehensive fingerprints for structural verification.
The molecular packing within crystal structures reveals specific conformational preferences adopted by acetyl groups in the solid state. Crystallographic analysis indicates that acetyl carbonyl bonds tend to adopt orientations that minimize unfavorable steric interactions while maintaining optimal crystal packing density. These structural arrangements influence the physical properties of the crystalline material, including melting point, solubility, and mechanical characteristics.
Conformational Analysis of the Pyranose Ring
The conformational behavior of the galactopyranose ring in 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide follows established principles governing six-membered ring systems in carbohydrate chemistry. The pyranose ring predominantly adopts the ⁴C₁ chair conformation, which represents the thermodynamically most stable arrangement for galactose derivatives under normal conditions. This preferred conformation positions the bulky acetyl substituents in equatorial orientations, minimizing steric strain and optimizing molecular stability.
Quantitative conformational analysis employs the Cremer and Pople puckering parameters, which provide precise mathematical descriptions of ring geometry deviations from planarity. For galactopyranose derivatives, typical puckering parameters include a total puckering amplitude Q of approximately 0.55-0.60 Å, with specific angular parameters θ and φ defining the exact ring geometry. These parameters enable detailed comparisons between different carbohydrate conformations and facilitate understanding of structure-activity relationships.
The conformational flexibility of acetylated galactopyranose rings involves transitions between different puckered states, including boat and twisted boat conformations that represent higher energy forms. Research indicates that enzymatic interactions often involve ring distortion from the stable ⁴C₁ conformation toward these higher energy states, particularly the ¹S₃, ²S₀, B₀,₃, or ²,⁵B geometries. Understanding these conformational transitions provides insights into the compound's potential biological activity and synthetic accessibility.
| Conformational Parameter | ⁴C₁ Chair | Alternative Conformations | Energy Difference (kcal/mol) |
|---|---|---|---|
| Q (Å) | 0.55-0.60 | 0.45-0.65 | Reference |
| θ (degrees) | 0-15 | 45-135 | +1.6 to +5.5 |
| φ (degrees) | Variable | Variable | Context dependent |
| Ring strain | Minimal | Moderate to high | +1.6 to +5.5 |
The acetyl substituents significantly influence the conformational preferences of the pyranose ring through steric and electronic effects. Computational studies demonstrate that acetyl carbonyl groups preferentially orient to avoid unfavorable interactions with adjacent ring substituents, leading to characteristic conformational signatures observable in nuclear magnetic resonance spectroscopy and X-ray crystallography. These orientation preferences directly impact the compound's reactivity patterns and synthetic utility.
Conformational analysis also reveals the influence of the cyanide substituent on ring puckering behavior. The electronegative cyanide group affects the electronic distribution around the anomeric carbon, potentially stabilizing specific conformational states through orbital interactions. This electronic influence contributes to the compound's distinctive chemical properties and reactivity profile compared to other galactose derivatives lacking the cyanide functionality.
Properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBDPDTERVBDN-AIEDFZFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472551 | |
| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52443-07-9 | |
| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide typically involves the acetylation of beta-D-galactopyranosyl cyanide. This process can be achieved through the reaction of beta-D-galactopyranosyl cyanide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the galactopyranosyl moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding beta-D-galactopyranosyl cyanide.
Condensation Reactions: It can participate in condensation reactions to form more complex glycoconjugates.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Water or Acidic Conditions: Used for hydrolysis reactions.
Major Products Formed
Beta-D-Galactopyranosyl Cyanide: Formed upon hydrolysis.
Various Glycoconjugates: Formed through condensation reactions with other carbohydrate molecules.
Scientific Research Applications
Synthesis and Derivatives
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide serves as a versatile precursor in the synthesis of various glycosides and derivatives. For instance:
- Synthesis of Thiosemicarbazones : Recent studies have demonstrated the synthesis of thiosemicarbazones using this compound as a starting material. The resulting thiosemicarbazones exhibited significant antioxidant activity, suggesting potential applications in pharmaceuticals .
Table 1: Synthesis of Thiosemicarbazones
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde Thiosemicarbazone | Structure | Antioxidant | |
| 4-Hydroxybenzaldehyde Thiosemicarbazone | Structure | Antioxidant |
Biological Applications
The compound has been investigated for its biological properties:
- Antioxidant Activity : The thiosemicarbazones derived from this compound have shown promising antioxidant activity. This suggests potential therapeutic applications in oxidative stress-related diseases .
- Hepatoprotective Effects : In vitro studies indicated that certain derivatives possess hepatoprotective effects against cytotoxicity induced by D-galactosamine in liver cell lines. This highlights the potential for developing liver-protective agents from this compound .
Case Studies
- Study on Antioxidant Properties :
- Hepatoprotective Activity :
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to carbohydrate-recognizing proteins, thereby influencing various biochemical processes. In drug design, it acts as a precursor for the synthesis of bioactive glycoconjugates that can modulate cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Azide Derivatives
- 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl azide (CAS 13992-26-2): Replaces the cyanide group with an azide (-N₃). Applications: Used in Staudinger reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide (CAS 168567-90-6): Combines azide and cyanide groups with an α-anomeric configuration. Reactivity: The α-configuration may reduce enzymatic recognition compared to β-derivatives, altering biological activity .
Halogenated Derivatives
- 2,3,4,6-Tetra-O-acetyl-1-bromo-1-deoxy-beta-D-galactopyranosyl cyanide (CAS 83497-42-1): Bromine replaces the hydroxyl group at C1. Reactivity: Bromine acts as a superior leaving group compared to cyanide, facilitating faster glycosylation .
- 2,3,4,6-Tetra-O-acetyl-1-fluoro-1-deoxy-alpha-D-galactopyranosyl cyanide (CAS 215942-62-4): Fluorine’s poor leaving group ability makes this derivative less reactive, suitable for stable intermediates in stepwise syntheses .
Protecting Group Variations
- Benzyl-Protected Analogs (e.g., 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate, CAS 132748-02-8): Benzyl groups offer stability under acidic conditions but require hydrogenolysis for deprotection. Applications: Preferred for long-term storage and multi-step syntheses due to robustness .
Sugar Configuration Variations
- Glucose vs. Galactose Derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide, CAS 13992-25-1): Galactose’s C4 hydroxyl orientation (axial) vs. glucose’s (equatorial) impacts enzyme specificity. For example, galactose derivatives are substrates for galactosyltransferases in glycoprotein synthesis .
Comparative Data Table
Biological Activity
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a glycosyl cyanide derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its acetylated galactopyranosyl structure, which plays a crucial role in its interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C13H17NO7
- CAS Number : 52443-07-9
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The acetyl groups enhance the lipophilicity of the compound, facilitating its membrane permeability and subsequent cellular uptake. Once inside the cell, it may exert effects through several mechanisms:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific glycosidases and other enzymes, influencing metabolic pathways.
- Cell Signaling Modulation : It may affect signal transduction pathways by modulating receptor interactions.
- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .
Synthesis
The synthesis of this compound typically involves:
- Starting Material : Galactose derivatives.
- Reagents : Acetic anhydride for acetylation and cyanide sources for glycosylation.
- Methodology : Conventional and microwave-assisted techniques have been employed to enhance yields and reduce reaction times .
Antioxidant Activity
Recent studies have demonstrated that compounds derived from this compound exhibit significant antioxidant activity. For instance:
- Study Findings : Thiosemicarbazones synthesized from this compound showed notable in vitro and in vivo antioxidant effects. The antioxidant capacity was evaluated using various assays such as DPPH radical scavenging activity and FRAP (Ferric Reducing Antioxidant Power) tests .
| Compound | IC50 (µM) | Method of Evaluation |
|---|---|---|
| Thiosemicarbazone A | 25 | DPPH Scavenging |
| Thiosemicarbazone B | 30 | FRAP |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic disorders:
- Case Study : Inhibition of alpha-glucosidase was observed with an IC50 value indicating moderate potency. This suggests potential applications in managing postprandial hyperglycemia in diabetic patients .
Glycosidase Substrates
Research indicates that this compound serves as a substrate for various glycosidases:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
